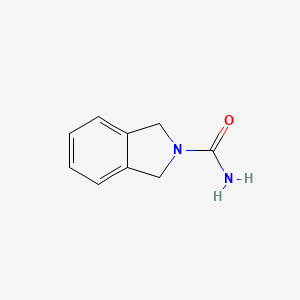
1-(2,6-Dimethoxyphenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethoxyphenyl)cyclopropanecarboxamide is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol This compound is characterized by the presence of a cyclopropane ring attached to a carboxamide group and a 2,6-dimethoxyphenyl group
Vorbereitungsmethoden
The synthesis of 1-(2,6-Dimethoxyphenyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through various methods, including the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the cyclopropane derivative with an appropriate amine under suitable conditions.
Introduction of the 2,6-Dimethoxyphenyl Group: The final step involves the coupling of the cyclopropane carboxamide with 2,6-dimethoxyphenyl halide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions.
Analyse Chemischer Reaktionen
1-(2,6-Dimethoxyphenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethoxyphenyl)cyclopropanecarboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new cyclopropane-containing molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals
Wirkmechanismus
The mechanism of action of 1-(2,6-Dimethoxyphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Dimethoxyphenyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:
1-(2,6-Dimethoxyphenyl)cyclopropanecarboxylic acid: This compound differs by having a carboxylic acid group instead of a carboxamide group.
1-(2,6-Dimethoxyphenyl)cyclopropanemethanol: This compound has a hydroxyl group instead of a carboxamide group.
1-(2,6-Dimethoxyphenyl)cyclopropanamine: This compound features an amine group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H15NO3 |
|---|---|
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
1-(2,6-dimethoxyphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C12H15NO3/c1-15-8-4-3-5-9(16-2)10(8)12(6-7-12)11(13)14/h3-5H,6-7H2,1-2H3,(H2,13,14) |
InChI-Schlüssel |
YSOBNPZQSXBQDZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)C2(CC2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


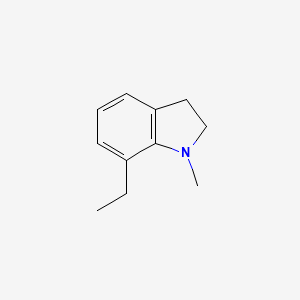
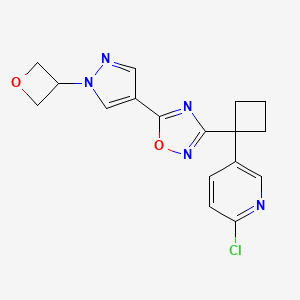
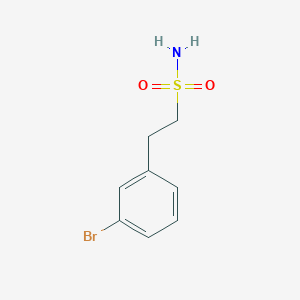
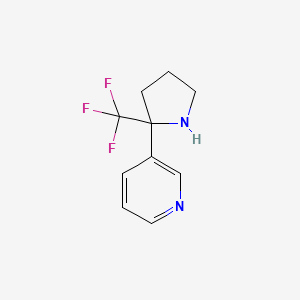
![5-Amino-1,3-dihydrobenzo[c][1,2,5]thiadiazole2,2-dioxide](/img/structure/B15245738.png)
![5-Chloro-3-(3-(trifluoromethoxy)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15245748.png)
![2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B15245750.png)
![4-Amino-5,6'-dichloro-3-fluoro-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B15245755.png)
![(3aR,5S,6R,6aR)-2,2-dimethyl-5-[(2R)-thiiran-2-yl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B15245785.png)
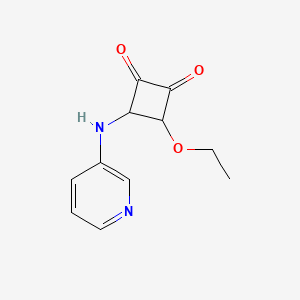
![3-Chloro-1-ethyl-7H-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one](/img/structure/B15245793.png)
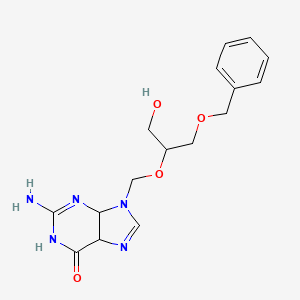
![2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245800.png)
